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molecular formula C10H13ClN2O3 B8487273 2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol

2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol

Cat. No. B8487273
M. Wt: 244.67 g/mol
InChI Key: QFLNZIHUAICVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668282

Procedure details

Jones reagent (2.67M) is added in aliquots (40 ml, 20 ml, 20 ml, 20 ml and 10 ml) every 15 min to a solution of 2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol (IX,EXAMPLE 9, 26.9 g) and acetone (2.05 l) at 0° until the reaction is done as measured by TLC. Isopropanol (150 ml) is added and the mixture is allowed to warm to 20°-25°. The mixture is filtered and the solids are washed with acetone several times. The combined filtrates are concentrated and partitioned between ether (800 ml) and potassium hydroxide (10%, 3×100 ml). The basic layers are acidified (3N hydrochloric acid) and extracted with methylene chloride (3×180 ml). The methylene chloride layers are dried over magnesium sulfate, filtered, and concentrated to provide the title compound, mp 146°-147°; IR (mineral oil) 3363, 2953, 2924, 2855, 1707, 1613, 1573, 1495, 1336, 1272, 1241 and 753 cm-1 ; NMR (CDCl3) 8.48, 8.16, 6.68, 6.64 and 1.74 δ; MS (EI, m/z) 258 and 213.
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
2.05 L
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([N+:27]([O-:29])=[O:28])=[C:19]([NH:21][C:22]([CH3:26])([CH3:25])[CH2:23][OH:24])[CH:20]=1.CC(C)=O>C(O)(C)C>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([N+:27]([O-:29])=[O:28])=[C:19]([NH:21][C:22]([CH3:26])([C:23]([OH:3])=[O:24])[CH3:25])[CH:20]=1 |f:0.1.2|

Inputs

Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
26.9 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC(CO)(C)C)[N+](=O)[O-]
Name
Quantity
2.05 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25°
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the solids are washed with acetone several times
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ether (800 ml) and potassium hydroxide (10%, 3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×180 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layers are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(C)(C(=O)O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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